3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a trifluoromethylphenylsulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its environment.
Biochemical Analysis
Biochemical Properties
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions due to its structural components. The pyrrolidine ring is known for its ability to interact with various enzymes and proteins, enhancing the compound’s binding affinity and specificity . The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery . Its impact on cellular metabolism includes changes in the levels of metabolic intermediates and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites . The compound’s interaction with cofactors such as NADPH and FAD is crucial for its metabolic processing . Additionally, this compound can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as ABC transporters, and can bind to proteins like albumin for distribution in the bloodstream . Its localization and accumulation within tissues are determined by these interactions and its lipophilicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, based on its structural features and interactions with cellular machinery . Its activity and function can be affected by its localization within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the trifluoromethylphenylsulfonyl group. The oxazolidine-2,4-dione moiety is then incorporated through cyclization reactions. Key reagents often used in these reactions include trifluoromethylbenzenesulfonyl chloride and N-vinylpyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group exhibit similar chemical reactivity and applications.
Oxazolidine derivatives: These compounds have the oxazolidine moiety and are used in similar research and industrial applications
Uniqueness
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5S/c15-14(16,17)9-1-3-11(4-2-9)25(22,23)18-6-5-10(7-18)19-12(20)8-24-13(19)21/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZAVXADJZPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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